Computed Physicochemical Distinction from Saturated Cyclohexyl Analogs: logP and Topological Polar Surface Area (tPSA)
Predicted logP for the free base form (C₁₄H₂₀N₂) is 2.86, with a tPSA of 24.9 Ų and 3 rotatable bonds [1]. In contrast, the saturated cyclohexyl analog N-(cyclohexylmethyl)-1-(pyridin-3-yl)methanamine (C₁₃H₂₀N₂) has a higher predicted logP of 3.12, indicating greater lipophilicity [2]. The difference in logP of 0.26 units corresponds to an approximately 1.8-fold difference in predicted octanol-water partition coefficient, meaning the target compound is measurably less lipophilic than its saturated congener. This distinction is relevant for assay solubility and nonspecific protein binding screens.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.86 (free base, C₁₄H₂₀N₂); tPSA = 24.9 Ų; 3 rotatable bonds |
| Comparator Or Baseline | N-(cyclohexylmethyl)-1-(pyridin-3-yl)methanamine (C₁₃H₂₀N₂): logP = 3.12, tPSA = 24.9 Ų, 3 rotatable bonds |
| Quantified Difference | Δ logP = 0.26 (~1.8-fold lower lipophilicity for target compound) |
| Conditions | In silico prediction (ALOGPS 2.1 / SwissADME); both compounds evaluated in neutral free base form |
Why This Matters
Lower predicted logP directly impacts solubility and nonspecific binding, which influences assay reproducibility and compound ranking in early-stage screening cascades.
- [1] SwissADME. Predicted physicochemical properties for C₁₄H₂₀N₂ (free base of CAS 1158750-07-2). Available at: http://www.swissadme.ch View Source
- [2] PubChem. N-(cyclohexylmethyl)-1-(pyridin-3-yl)methanamine (CID 53486223). Available at: https://pubchem.ncbi.nlm.nih.gov View Source
